Fmoc-L-Lys(Me3)-OH*Cl

Übersicht

Beschreibung

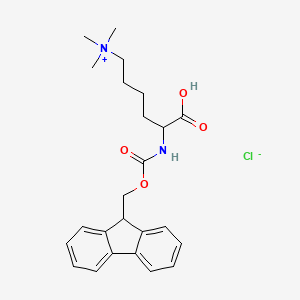

Fmoc-L-Lys(Me3)-OH*Cl, also known as N-alpha-Fmoc-N-alpha-trimethyl-N-L-lysine chloride, is a derivative of lysine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound has the empirical formula C24H31ClN2O4 and a molecular weight of 446.97 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Lys(Me3)-OH*Cl typically involves the protection of the lysine amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The trimethylation of the lysine side chain is achieved using methyl iodide in the presence of a base such as sodium hydride. The final product is obtained by reacting the protected and trimethylated lysine with hydrochloric acid to form the chloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis techniques to ensure high yield and purity. The compound is typically stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-L-Lys(Me3)-OH*Cl undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed using piperidine, allowing the lysine residue to participate in further peptide coupling reactions.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the free lysine derivative.

Common Reagents and Conditions

Piperidine: Used for the removal of the Fmoc protecting group.

Hydrochloric Acid: Used to form the chloride salt of the compound.

Methyl Iodide: Used for the trimethylation of the lysine side chain.

Major Products Formed

Fmoc-L-Lys(Me3)-OH: Formed after the removal of the chloride ion.

L-Lys(Me3)-OH: Formed after the removal of the Fmoc group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Fmoc-L-Lys(Me3)-OH*Cl is typically synthesized through solid-phase peptide synthesis (SPPS) methods. The Fmoc group provides a protective mechanism during the coupling process, while the trimethylation of the lysine side chain imparts unique properties that are beneficial for specific applications such as histone modification studies.

Peptide Synthesis

The primary application of this compound is in the synthesis of peptides. It serves as a building block in SPPS, where its trimethylated lysine moiety can be incorporated into peptide sequences to study the effects of lysine methylation on protein function and structure. The Fmoc protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Histone Modification Studies

Trimethylated lysine residues are critical in the regulation of gene expression through epigenetic mechanisms. This compound is utilized to prepare monomethylated and trimethylated histone peptides, which are essential for understanding the role of histone methylation in chromatin dynamics and gene regulation. Studies have demonstrated that methylation status can influence the binding affinity of chromatin-associated proteins, impacting transcriptional activity .

Fluorescence Resonance Energy Transfer (FRET) Assays

In biochemical assays, this compound can be incorporated into FRET substrates to monitor protease activity. For instance, its use in constructing triple-helical peptide substrates has been shown to enhance sensitivity in detecting matrix metalloproteinase activities, which are vital in various physiological processes including tissue remodeling and cancer progression .

Medicinal Chemistry

The compound's ability to mimic natural lysine residues while providing additional methylation states makes it a valuable tool in drug design and development. By studying how methylated lysines interact with target proteins, researchers can develop inhibitors or modulators that affect protein-protein interactions involved in disease pathways.

Case Study 1: Histone Methylation Analysis

A study utilized this compound to synthesize histone peptides that were subsequently analyzed for their binding interactions with chromatin readers like HP1 (heterochromatin protein 1). The findings indicated that trimethylation significantly enhanced binding affinity compared to unmethylated counterparts, underscoring the importance of lysine methylation in chromatin structure and function .

Case Study 2: Protease Activity Monitoring

In another investigation, researchers employed FRET-based assays using substrates containing this compound to evaluate the activity of specific matrix metalloproteinases. The results demonstrated that variations in the fluorophore/quencher pairs influenced the stability and hydrolysis rates of the triple-helical structures, providing insights into protease specificity and kinetics .

Wirkmechanismus

The primary mechanism of action of Fmoc-L-Lys(Me3)-OH*Cl involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective coupling of amino acids. The trimethylation of the lysine side chain enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-Lys(Me2)-OH HCl: A similar compound with two methyl groups on the lysine side chain.

Fmoc-Lys(Boc)-OH: A compound with a tert-butyloxycarbonyl (Boc) protecting group instead of trimethylation.

Fmoc-Arg(Me,Pbf)-OH: A compound with a different amino acid (arginine) and protecting groups.

Uniqueness

Fmoc-L-Lys(Me3)-OH*Cl is unique due to its trimethylated lysine side chain, which provides enhanced stability and solubility compared to other lysine derivatives. This makes it particularly useful in the synthesis of complex peptides and proteins .

Biologische Aktivität

Fmoc-L-Lys(Me3)-OH*Cl, also known as N-alpha-Fmoc-N-alpha-trimethyl-N-L-lysine chloride, is a lysine derivative widely utilized in peptide synthesis and biological research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trimethylated side chain, enhancing its stability and solubility. Its empirical formula is C24H31ClN2O4, with a molecular weight of 446.97 g/mol .

The primary mechanism of action for this compound involves the protection of the lysine amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for selective coupling of amino acids. The trimethylation of the lysine side chain enhances the compound's stability and solubility, facilitating its application in various chemical and biological contexts .

Role in Peptide Synthesis

This compound is predominantly used in peptide synthesis as a building block. It serves to protect the amino group during the synthesis process, which is crucial for maintaining the integrity of the peptide chain during reactions. The removal of the Fmoc group can be achieved using piperidine, enabling further peptide coupling .

Applications in Research

1. Protein Modifications and Interactions

- The compound is instrumental in studying protein methylation and its implications on cellular functions. Methylation affects protein interactions and stability, making this compound valuable for understanding post-translational modifications .

2. Therapeutic Development

- This compound is utilized in developing therapeutic peptides and proteins, including monoclonal antibody-drug conjugates (ADCs). Its unique properties allow for enhanced drug delivery systems and targeted therapies .

3. Industrial Applications

- In the industrial sector, this compound contributes to producing peptide-based materials such as hydrogels, which have applications in drug delivery, tissue engineering, and bioprinting .

Study 1: Methylation Effects on Protein Function

A study investigated the impact of methylation on histone proteins using this compound to introduce methyl groups at specific lysine residues. The results indicated that methylation significantly influenced gene expression by altering chromatin structure.

Study 2: Development of Peptide-Based Therapeutics

Research focused on synthesizing peptide-based drugs using this compound as a key building block. The study demonstrated that peptides synthesized with this compound exhibited enhanced stability and bioactivity compared to their non-methylated counterparts.

Comparative Analysis

| Compound | Structure Type | Applications | Stability |

|---|---|---|---|

| Fmoc-Lys(Me3)-OH*Cl | Trimethylated Lysine | Peptide synthesis, drug development | High |

| Fmoc-Lys(Me2)-OH HCl | Dimethylated Lysine | Peptide synthesis | Moderate |

| Fmoc-Lys(Boc)-OH | Butyloxycarbonyl Lysine | General peptide synthesis | Variable |

Eigenschaften

IUPAC Name |

[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O4.ClH/c1-26(2,3)15-9-8-14-22(23(27)28)25-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H-,25,27,28,29);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJRNPVABVHOAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623909 | |

| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201004-29-7 | |

| Record name | N-[5-Carboxy-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentyl]-N,N-dimethylmethanaminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.